

Application Notes and Protocols: Synthesis of Silica Nanoparticles from Disodium Disilicate Solutions

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Compound of Interest

Compound Name: *Disodium disilicate*

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This document provides detailed protocols and application notes for the synthesis of silica nanoparticles (SNPs) using **disodium disilicate** (commonly referred to as sodium silicate) as a precursor. The methods described are cost-effective and scalable, offering a viable alternative to the more expensive tetraethyl orthosilicate (TEOS) precursor. These nanoparticles have significant potential in various biomedical applications, including drug delivery, due to their biocompatibility and tunable properties.

Introduction

Silica nanoparticles are of great interest in the biomedical field, particularly in drug delivery systems. Their high surface area, porous structure, and the ability to be functionalized make them ideal carriers for therapeutic agents. The use of sodium silicate as a precursor offers an economical and environmentally friendly route for SNP synthesis. This document outlines two primary methods for synthesizing silica nanoparticles from sodium silicate solutions: the sol-gel method and the acid precipitation method.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Silica Nanoparticles

This protocol utilizes a sol-gel method where sodium silicate is hydrolyzed and condensed in the presence of a catalyst to form silica nanoparticles.

Materials:

- Sodium silicate solution
- Ethanol
- Ammonia solution
- Deionized water
- Centrifuge
- Drying oven

Procedure:

- Preparation of Sodium Silicate Solution: Prepare a solution by adding 1 ml of sodium silicate to 15 ml of deionized water.
- Preparation of Reaction Mixture: In a separate vessel, mix 90 ml of ammonia with 30 ml of ethanol.
- Initiation of Reaction: Add the sodium silicate solution dropwise into the ammonia-ethanol mixture while stirring.
- Aging: Allow the reaction to age for 1 hour to facilitate the formation of nanoparticles.
- Purification: The resulting silica nanoparticles can be collected by centrifugation. The product should be washed to remove any unreacted precursors.
- Drying: Dry the purified nanoparticles in an oven to obtain a fine powder.[\[1\]](#)

Protocol 2: Acid Precipitation of Silica Nanoparticles

This method involves the acidification of a sodium silicate solution to induce the precipitation of silica nanoparticles.

Materials:

- Commercial sodium silicate
- Hydrochloric acid (HCl), 2.5% solution
- Stirring apparatus
- Filtration system
- Drying oven
- Furnace for calcination

Procedure:

- Preparation of Reaction Setup: In a beaker, place 28 ml of 2.5% HCl solution and commence stirring at 250 rpm at a temperature of 60°C.
- Precipitation: Add diluted sodium silicate solution dropwise (approximately 2 drops per second) to the heated and stirred HCl solution. Continue the addition until a cloudy, viscous gel forms. The volume of sodium silicate solution required is approximately 10 ml.[\[2\]](#)
- Filtration and Washing: The obtained precipitate is then filtered and washed thoroughly to remove residual salts.
- Drying and Calcination: The product is first dried in an oven at 100°C for over 24 hours. Following this, it is calcined in a furnace at 1000°C for 1 hour to yield the final silica nanoparticles.[\[2\]](#)

Data Presentation

The following tables summarize the characterization of silica nanoparticles synthesized from sodium silicate under various conditions.

Precursor	Method	Reagents	Particle Size (nm)	Reference
Sodium Silicate	Sol-Gel	Ammonia, Ethanol	~80	[1]
Sodium Silicate	Acid Ppt.	2.5% HCl	~25	[2]
Sodium Silicate	Carbonation	CO ₂	17.19 - 22.72	

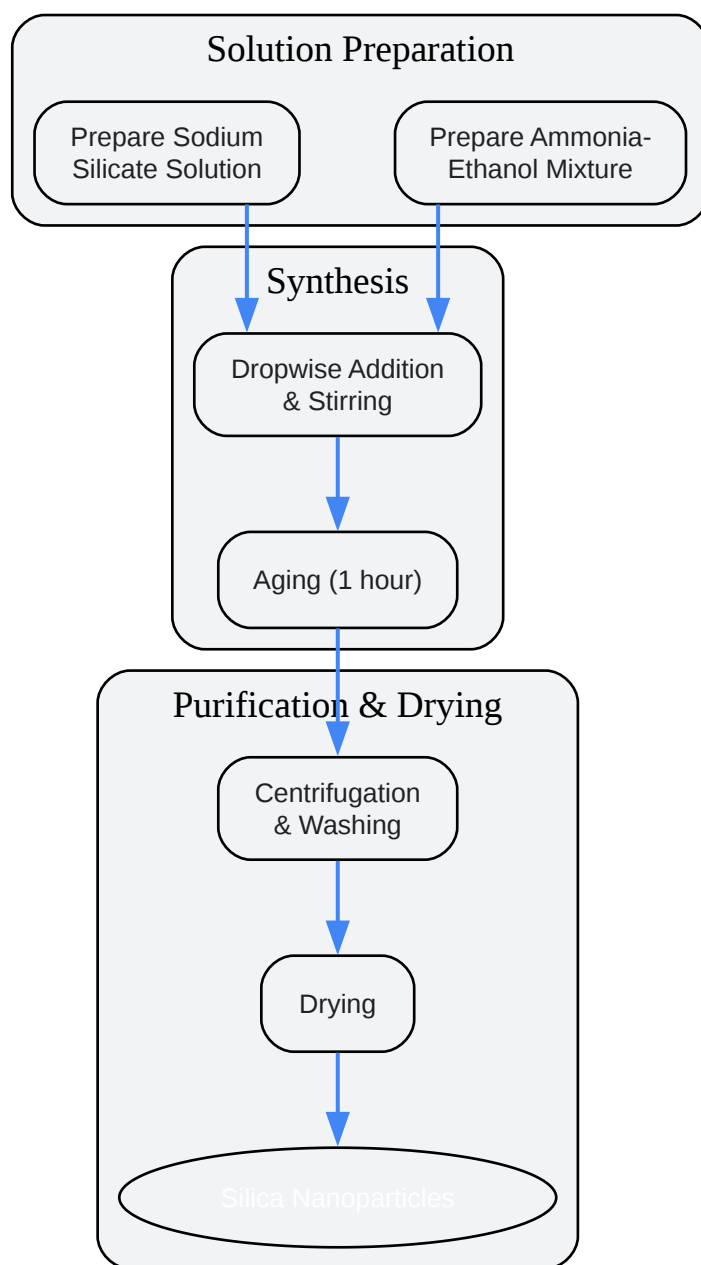
Table 1: Comparison of particle sizes obtained through different synthesis methods.

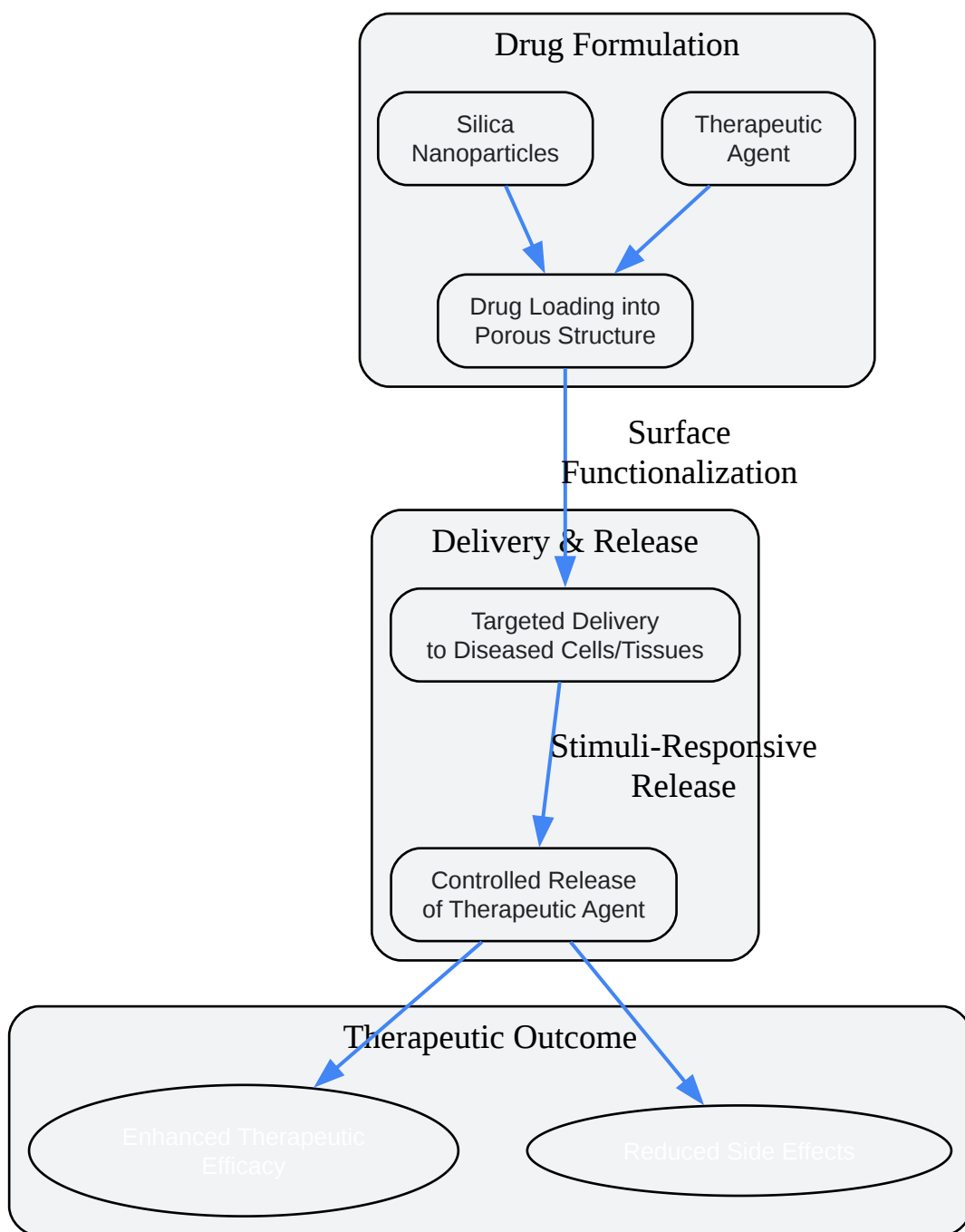
Parameter	Value	Method of Analysis	Reference
Crystal Structure	Amorphous	XRD	[2]
Si-O-Si Stretching	1094–1100 cm ⁻¹	FTIR	[1]
Si-O-Si Bending	466–470 cm ⁻¹	FTIR	[1]

Table 2: Spectroscopic and structural characterization of silica nanoparticles.

Mandatory Visualizations

Experimental Workflow: Sol-Gel Synthesis





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References

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